
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophosphamide core with two aziridinyl groups and a hydroxyethyl substituent, making it a versatile molecule in synthetic chemistry and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide typically involves the reaction of thiophosphoryl chloride with aziridine in the presence of a base, followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphamide group to phosphine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aziridine derivatives.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form DNA cross-links.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)phthalimide
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxyethyl)cytisine
Uniqueness
Compared to similar compounds, N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is unique due to its thiophosphamide core and the presence of aziridinyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H14N3OPS |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
2-[bis(aziridin-1-yl)phosphinothioylamino]ethanol |
InChI |
InChI=1S/C6H14N3OPS/c10-6-1-7-11(12,8-2-3-8)9-4-5-9/h10H,1-6H2,(H,7,12) |
Clé InChI |
WFXDCORJIAABQB-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=S)(NCCO)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
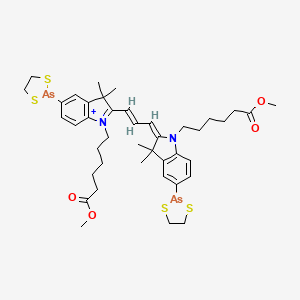

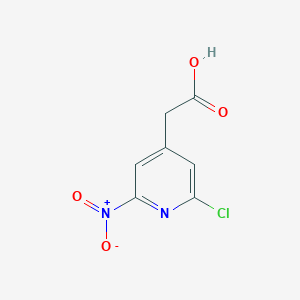
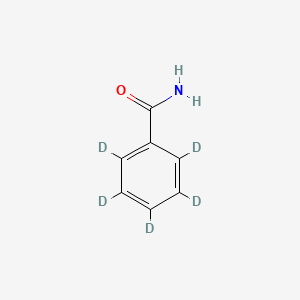
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
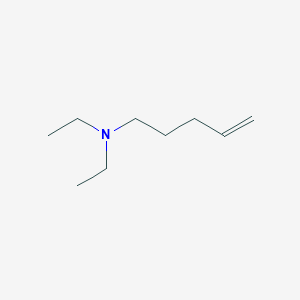

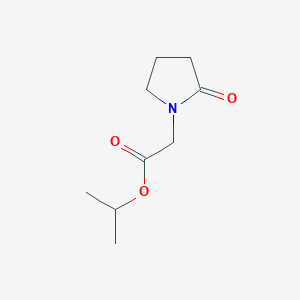
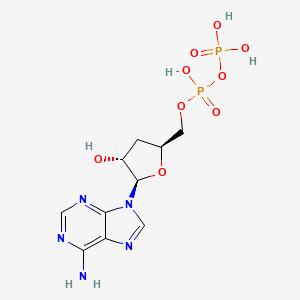
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
